5-Bromopyrido[2,3-d]pyrimidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-2-9-6-5(4)7(12)11-3-10-6/h1-3H,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHQXTZXVMOYPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168637-32-7 | |
| Record name | 5-bromopyrido[2,3-d]pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Bromopyrido 2,3 D Pyrimidin 4 Ol and Analogues
Retrosynthetic Analysis of the 5-Bromopyrido[2,3-d]pyrimidin-4-ol Skeleton
Retrosynthetic analysis is a technique used to design a synthetic pathway for a target molecule by breaking it down into simpler, commercially available starting materials. advancechemjournal.com For the this compound skeleton, the primary disconnections involve cleaving the bonds of the pyridine (B92270) ring, given that substituted pyrimidines are common starting materials.
There are four general retrosynthetic approaches for the pyrido[2,3-d]pyrimidine (B1209978) scaffold, all of which typically begin with a 4-aminopyrimidine (B60600) derivative. These strategies involve the formation of the pyridine ring by adding a two-carbon or three-carbon unit, or through an intramolecular cyclization of a propionyl side chain. A more modern approach involves a one-pot, three-component reaction.
Common Retrosynthetic Disconnections:
Disconnection A (C3 + N-C-C-N): This approach involves disconnecting the pyridine ring to yield a substituted 4-aminopyrimidine and a three-carbon electrophilic synthon, such as an α,β-unsaturated carbonyl compound or a 1,3-dicarbonyl compound. acs.org This is one of the most prevalent strategies.
Disconnection B (C2 + N-C-C-N-C): This strategy breaks the pyridine ring to reveal a 4-aminopyrimidine bearing a reactive group at the 5-position, which then reacts with a two-carbon synthon.
Disconnection C (Intramolecular Cyclization): This involves disconnecting one of the bonds of the pyridine ring, revealing a single precursor—a pyrimidine (B1678525) with an appropriate side chain at the 5-position that is primed for intramolecular cyclization.
Disconnection D (Multi-component): This modern approach disconnects the target molecule into three or more simple, readily available precursors, such as a 4-aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound, which are combined in a one-pot reaction. tandfonline.com
Precursor Synthesis and Functionalization Strategies
The success of any synthetic route hinges on the availability and strategic functionalization of key precursors. For this compound, this involves the synthesis of appropriately substituted halogenated heterocycles or the assembly of pre-functionalized building blocks.
Halogenated pyrimidines are versatile and crucial intermediates in the synthesis of pyrido[2,3-d]pyrimidines. The halogen atoms, particularly bromine and chlorine, serve as excellent leaving groups for nucleophilic substitution or as handles for transition metal-catalyzed cross-coupling reactions.
A key synthetic strategy involves starting with a pre-formed 4-amino-5-bromopyrimidine. nih.gov Another powerful approach begins with a multi-halogenated pyrimidine, such as 5-bromo-2,4-dichloropyrimidine (B17362). This precursor allows for sequential and regioselective functionalization. For instance, in an intermediate step for the synthesis of the drug Palbociclib, 5-bromo-2,4-dichloropyrimidine is first reacted with an amine (cyclopentylamine), which selectively displaces one of the chloro groups. nih.gov The resulting compound can then undergo a palladium-catalyzed coupling reaction, such as a Heck or Suzuki coupling, at the bromo position to introduce the necessary carbon framework before the final intramolecular cyclization to form the pyridine ring. nih.gov The manipulation of substituents on the bicyclic ring, especially at the C2 and C4 positions through nucleophilic substitution of halogens, is a widely used method. nih.govresearchgate.net
This strategy involves building the pyridine ring onto a pre-existing, functionalized pyrimidine core, or vice-versa. The most common approach starts with a substituted pyrimidine. benthamdirect.com
From Pyrimidine Precursors: This is the most prevalent route, typically utilizing a 4-aminopyrimidine or a 6-aminouracil (B15529) derivative. The pyridine ring is then constructed by reacting the C-5 position of the pyrimidine, which is nucleophilic, with a three-carbon electrophile. This electrophilic attack at the 5-position is effective when the pyrimidine ring is activated by electron-donating groups at the 2- and 4-positions. A variety of reagents, including dimethyl acetylenedicarboxylate (B1228247) (DMAD) and 1,3-dicarbonyl compounds, have been successfully used for this purpose. acs.org
From Pyridine Precursors: Less commonly, the synthesis can start from a functionalized pyridine derivative onto which the pyrimidine ring is built. For example, an ortho-amino-cyano pyridine (o-aminonicotinonitrile) can be acylated and then undergo intramolecular heterocyclization to form the fused pyrimidine ring, yielding the pyrido[2,3-d]pyrimidine scaffold. rsc.org
Cyclization and Annulation Reactions for Pyrido[2,3-d]pyrimidine Formation
The final and key step in many synthetic routes is the cyclization reaction that forms the fused pyridine ring. This can be achieved through various methods, including classical condensation reactions and modern multi-component protocols.
Condensation reactions are a cornerstone for the synthesis of the pyrido[2,3-d]pyrimidine nucleus. These reactions typically involve the condensation of a 6-aminouracil derivative with a suitable three-carbon partner.
Reaction with α,β-Unsaturated Carbonyls: 6-Amino-1,3-dimethyluracil readily condenses with α,β-unsaturated carbonyl compounds like benzalacetophenone and methyl vinyl ketone, in the presence of either acid or base catalysts, to yield pyrido[2,3-d]pyrimidine-2,4-diones. acs.org The reaction is believed to proceed via a Michael addition of the C-5 of the uracil (B121893) to the unsaturated system, followed by cyclization and subsequent oxidation to the aromatic pyridine ring.
Reaction with 1,3-Dicarbonyl Compounds: 6-Aminopyrimidines also react with 1,3-diketones to produce various substituted pyrido[2,3-d]pyrimidines. For example, heating 6-aminouracil with acetylacetone (B45752) in phosphoric acid yields 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione.
Reaction with Dimethyl Acetylenedicarboxylate (DMAD): The reaction of 6-aminouracils with DMAD in protic solvents like methanol (B129727) or water leads to the formation of 5-carbomethoxy-7-oxopyrido[2,3-d]pyrimidines. acs.org This reaction proceeds via a Michael addition followed by cyclization. acs.org
| Pyrimidine Precursor | Reactant | Conditions | Product Type |
|---|---|---|---|
| 6-Amino-1,3-dimethyluracil | Benzalacetophenone | Sodium Ethoxide | 5,7-Disubstituted Pyrido[2,3-d]pyrimidine-2,4-dione |
| 6-Aminouracil | Acetylacetone | Phosphoric Acid, Heat | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
| 6-Aminouracil | Dimethyl Acetylenedicarboxylate | Protic Solvent (e.g., Methanol) | 5-Carbomethoxy-7-oxopyrido[2,3-d]pyrimidine |
| 6-Amino-1-ethyl-1H-pyrimidine-2,4-dione | t-Butyl Acetoacetate | Heat (Solvent-free) | 1-Ethyl-7-methyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,5-trione |
Multi-component reactions (MCRs) have emerged as a powerful and efficient tool in organic synthesis, aligning with the principles of green chemistry by reducing waste and improving atom economy. orgchemres.orgnih.gov MCRs allow for the construction of complex molecules like pyrido[2,3-d]pyrimidines in a single step from three or more starting materials. orgchemres.org
A common MCR for this scaffold involves the one-pot reaction of an aromatic aldehyde, an active methylene compound (e.g., malononitrile), and a 6-aminopyrimidine derivative (e.g., 6-amino-1,3-dimethyluracil). tandfonline.com This reaction can be performed under various conditions, often employing a catalyst to improve yields and reaction times. tandfonline.com The mechanism typically involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 6-aminopyrimidine and subsequent intramolecular cyclization and aromatization. nih.govresearchgate.net
| Components | Catalyst/Conditions | Product Type |
|---|---|---|
| Aryl Aldehyde, Malononitrile, 6-Amino-1,3-dimethyluracil | Nano magnetite Schiff base complex, Ethanol (B145695):H2O, Reflux | Substituted Pyrido[2,3-d]pyrimidines |
| Aldehydes, Alkyl Nitriles, Aminopyrimidines | Triethylbenzylammonium Chloride (TEBAC), Water | Substituted Pyrido[2,3-d]pyrimidines |
| Benzaldehyde, Meldrum's Acid, 6-Amino-1,3-dimethyluracil | Indium(III) Bromide, Solvent-free | Pyrido[2,3-d]pyrimidine derivatives |
| Aromatic Aldehydes, Active Methylene Compounds, 4-Aminopyrimidines | Thermal, Microwave, or Ultrasonic Irradiation | Pyrido[2,3-d]pyrimidines and polycyclic derivatives |
Regioselective Bromination of Pyridopyrimidinol Cores
The introduction of a bromine atom at the C5 position of the pyrido[2,3-d]pyrimidin-4-ol scaffold is a crucial step in the synthesis of the target compound and its analogues. The electronic properties of the fused ring system dictate the regioselectivity of the bromination reaction.
Direct Halogenation Methods
Direct halogenation of the pyrido[2,3-d]pyrimidin-4-ol core is a common and straightforward approach to introduce a bromine atom. This typically involves the use of an electrophilic brominating agent that selectively reacts at the electron-rich C5 position of the pyridine ring. A widely employed reagent for this transformation is N-bromosuccinimide (NBS). The reaction is generally carried out in a suitable solvent, such as dimethylformamide (DMF), at ambient or slightly elevated temperatures. The reaction mechanism involves the electrophilic attack of the bromonium ion (Br+) generated from NBS on the pyridine ring, leading to the formation of the 5-bromo derivative.
A representative reaction for the direct bromination of a pyridopyrimidinol core is outlined below:
| Reactant | Reagent | Solvent | Product |
| Pyrido[2,3-d]pyrimidin-4-ol | N-Bromosuccinimide (NBS) | DMF | This compound |
The choice of solvent and reaction conditions can be critical to optimize the yield and minimize the formation of byproducts.
Indirect Bromination via Precursor Functionalization
In cases where direct bromination is not feasible or leads to poor regioselectivity, indirect methods involving the functionalization of a precursor molecule followed by conversion to the bromide are employed. One such strategy is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This multi-step process begins with the synthesis of 5-aminopyrido[2,3-d]pyrimidin-4-ol. The amino group is then diazotized using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid, typically hydrobromic acid, at low temperatures. The resulting diazonium salt is subsequently treated with a copper(I) bromide catalyst, which facilitates the displacement of the diazonium group by a bromide ion to yield this compound.
Another indirect approach involves organometallic intermediates. For instance, the pyrido[2,3-d]pyrimidin-4-ol core can be selectively lithiated at the C5 position using a strong organolithium base, such as n-butyllithium, at low temperatures. The resulting 5-lithiated intermediate is then quenched with an electrophilic bromine source, like elemental bromine (Br2) or 1,2-dibromoethane, to afford the desired 5-bromo product.
Post-Synthetic Chemical Transformations for Structural Diversification
The bromine atom at the C5 position of this compound serves as a versatile handle for a variety of post-synthetic modifications, enabling the generation of a diverse library of analogues with potentially altered biological activities or material properties.
Halogen-Mediated Coupling Reactions
The bromo substituent is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C5 position. It involves the coupling of this compound with a boronic acid or a boronate ester in the presence of a palladium catalyst, a suitable ligand, and a base. A variety of palladium sources, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or palladium(II) acetate (B1210297) [Pd(OAc)2], can be employed, often in combination with phosphine-based ligands that enhance catalyst activity and stability. The choice of base, such as potassium carbonate or cesium carbonate, and solvent, like dioxane or toluene/water mixtures, is crucial for the reaction's success.
Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds, introducing a wide range of primary and secondary amines at the C5 position. The reaction couples this compound with an amine in the presence of a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong base, typically sodium tert-butoxide. The reaction conditions are carefully controlled to facilitate the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 / K2CO3 | 5-Arylpyrido[2,3-d]pyrimidin-4-ol |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)2 / XPhos / NaOtBu | 5-Aminopyrido[2,3-d]pyrimidin-4-ol derivative |
Nucleophilic Substitutions on Brominated Positions
The electron-deficient nature of the pyridine ring in the pyrido[2,3-d]pyrimidine system, further enhanced by the presence of the pyrimidinone ring, makes the C5-bromo substituent susceptible to nucleophilic aromatic substitution (SNAr). This allows for the direct displacement of the bromide ion by a variety of nucleophiles.
Strong nucleophiles, such as alkoxides, thiolates, and certain amines, can react with this compound, often under thermal conditions or with the assistance of a base, to yield the corresponding substituted products. The regioselectivity of the attack is directed to the carbon atom bearing the bromine, which is activated towards nucleophilic attack by the ring nitrogen atoms. nih.gov
Advanced Synthetic Techniques and Conditions
To enhance the efficiency, sustainability, and scalability of the synthesis of this compound and its derivatives, modern synthetic techniques are increasingly being employed.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of pyridopyrimidine synthesis, microwave heating can significantly reduce reaction times for both the initial ring formation and subsequent functionalization steps, such as coupling and substitution reactions. The rapid and uniform heating provided by microwaves often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. The synthesis of pyridopyrimidine derivatives can be adapted to flow-based systems, where reagents are continuously pumped through a heated reactor. This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and higher throughput. Flow chemistry is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates.
| Technique | Advantages | Application in Synthesis of this compound and Analogues |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions | Bromination, Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Nucleophilic substitution |
| Flow Chemistry | Improved safety, enhanced reaction control, scalability | Ring formation, halogenation, and subsequent functionalization reactions |
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including pyrido[2,3-d]pyrimidine derivatives. The use of microwave irradiation can significantly reduce reaction times, increase product yields, and improve the purity of the final compounds compared to conventional heating methods. nih.govsemanticscholar.org
In the synthesis of related pyrimidine structures, microwave assistance has been shown to be particularly effective. For instance, the synthesis of various pyrazolo[1,5-a]pyrimidin-5-ones from their brominated precursors was achieved with yields of 67-89% in just 40 minutes under microwave irradiation at 135 °C, a significant improvement over the 12 hours required with conventional heating. nih.gov Similarly, a three-component reaction to produce pyrazolo[3,4-d]pyrimidin-4-ones was carried out at 160 °C for 55 minutes in ethanol under microwave conditions. nih.gov
A study on the synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives highlighted the efficiency of microwave-assisted synthesis in a variety of oriented synthetic pathways. mdpi.com The key intermediate, 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile, was synthesized efficiently using microwaves, which subsequently allowed for the rapid construction of the target fused heteroaromatic systems. mdpi.com
The following table summarizes the enhanced reaction conditions for the synthesis of pyrimidine analogues using microwave irradiation.
| Precursor | Reagents | Conditions | Reaction Time | Yield (%) | Reference |
| Brominated pyrazolo[1,5-a]pyrimidin-5-one | Aryl boronic acids | 135 °C, Microwave | 40 min | 67-89 | nih.gov |
| Methyl 5-aminopyrazole-4-carboxylates | Trimethyl orthoformate, primary amines | 160 °C, Microwave, Ethanol | 55 min | 60-85 | nih.gov |
| 2-cyanomethyl-1,3-benzothiazole and aldehydes | - | Microwave | - | - | mdpi.com |
Catalyst-Mediated Processes (e.g., Nanocatalysis)
The use of catalysts, particularly nanocatalysts, has revolutionized the synthesis of pyrido[2,3-d]pyrimidines by offering higher efficiency, easier product separation, and catalyst recyclability. nih.gov These green chemistry approaches often lead to higher yields and milder reaction conditions.
Magnetic nanoparticles, such as Fe3O4, have been utilized as efficient nanocatalysts for the synthesis of pyridopyrimidine series, achieving yields of 79–97%. nih.gov This method is noted for its economic and simple protocol, including easy preparation of the catalyst and straightforward product separation. nih.gov Another example is the use of a nano-magnetite complex, nano-[Fe3O4@SiO2/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl2], for the three-component, one-pot synthesis of pyrido[2,3-d]pyrimidines in ethanol. nih.gov This approach emphasizes green chemistry principles, catalyst reusability, and an increased reaction rate. nih.gov
Other nanocatalysts employed in the synthesis of pyrido[2,3-d]pyrimidine derivatives include:
Nano-MgO: Used for the synthesis of enaminonitriles with a tetrahydropyrido[2,3-d]pyrimidine motif through one-pot multicomponent reactions under solvent-free conditions. nih.gov
SBA-15-Pr-SO3H: A nanocatalyst that has been shown to improve the reaction yields of previously prepared tetrahydropyrido[2,3-d]pyrimidines. nih.gov
Fe3O4-ZnO-NH2-PW12O40: A nanomagnetic catalyst used for the green synthesis of tetrahydropyrido[2,3-d]pyrimidines in water, which resulted in reduced reaction times and increased reaction rates. nih.gov
Fe3O4@nano-cellulose/Sb (V): A bio-based magnetic nanocatalyst for the eco-friendly synthesis of indenopyrido[2,3-d]pyrimidine derivatives under solvent-free conditions. sharif.edu
The following table provides an overview of different nanocatalysts and their applications in the synthesis of pyrido[2,3-d]pyrimidine analogues.
| Catalyst | Reaction Type | Conditions | Yield (%) | Reference |
| Fe3O4 magnetic nanoparticles | Multicomponent | - | 79-97 | nih.gov |
| nano-[Fe3O4@SiO2/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl2] | Three-component, one-pot | Ethanol, heating | - | nih.gov |
| Nano-MgO | Multicomponent | Solvent-free, heating | - | nih.gov |
| Fe3O4-ZnO-NH2-PW12O40 | Three-component, one-pot | Water, heating | - | nih.gov |
| Fe3O4@nano-cellulose/Sb (V) | Three-component | 70 °C, solvent-free | - | sharif.edu |
Solvent-Free or Low-Solvent Synthetic Approaches
Solvent-free or low-solvent synthetic methods are at the forefront of green chemistry, aiming to reduce the environmental impact of chemical processes. These approaches have been successfully applied to the synthesis of pyrido[2,3-d]pyrimidine derivatives, often in conjunction with microwave irradiation or nanocatalysis to enhance reaction efficiency.
A notable example is the multicomponent reaction for the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines from 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions. mdpi.comsciforum.net This one-pot reaction, when heated for 3 hours, produces the desired compounds in good yields (61–85%). mdpi.comsciforum.net
Another solvent-free method involves the synthesis of novel fused pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines. This reaction is carried out using microwave assistance in the presence of tBuOK as a catalyst, offering the advantages of easy work-up, mild reaction conditions, and good yields. unr.edu.ar
The synthesis of pyrrolo[2,3-d]pyrimidin-4-ones has also been achieved under solvent- and catalyst-free conditions through the cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with triethyl orthoesters. researchgate.net This method provides a facile one-pot synthesis with good yields. researchgate.net
The following table summarizes various solvent-free approaches to the synthesis of pyrido[2,3-d]pyrimidine analogues.
| Starting Materials | Conditions | Reaction Time | Yield (%) | Reference |
| 2-aminopyridines, triethyl orthoformate, primary amines | Heating, solvent-free | 3 h | 61-85 | mdpi.comsciforum.net |
| Heterocyclic o-aminonitriles, cyanopyridines | tBuOK, microwave, solvent-free | - | - | unr.edu.ar |
| 2-amino-1H-pyrrole-3-carboxamides, triethyl orthoesters | Solvent- and catalyst-free | - | Good | researchgate.net |
| Aromatic aldehyde, Meldrum's acid, 6-amino-1,3-dimethyluracil | InBr3, 80 °C, solvent-free | - | - | researchgate.net |
Skeletal Rearrangement Strategies (e.g., Dimroth Rearrangement in Pyrimidine-to-Pyridine Transformations)
The Dimroth rearrangement is a significant isomerization reaction in heterocyclic chemistry, where endocyclic and exocyclic nitrogen atoms exchange places within a heterocyclic ring. wikipedia.org This rearrangement has been instrumental in the synthesis of various condensed pyrimidine systems. nih.gov The reaction is typically catalyzed by acids or bases and can be accelerated by heat or light. nih.gov
The accepted mechanism of the Dimroth rearrangement involves the opening of the pyrimidine ring followed by rotation and subsequent ring closure to form the rearranged product. wikipedia.orgnih.gov For example, the transformation of nih.govwikipedia.orgtriazolo[4,3-c]pyrimidine derivatives to the more stable nih.govwikipedia.orgtriazolo[1,5-c]pyrimidines proceeds through such a rearrangement. beilstein-journals.org
While a direct application of the Dimroth rearrangement for the synthesis of this compound is not explicitly detailed in the reviewed literature, the principle of this rearrangement offers a potential synthetic route. By designing a precursor with an appropriate exocyclic nitrogen-containing substituent, it may be possible to induce a Dimroth rearrangement to form the desired pyrido[2,3-d]pyrimidine core with the bromine substituent at the 5-position.
Chemical Reactivity and Transformation Studies of 5 Bromopyrido 2,3 D Pyrimidin 4 Ol
Reactivity Profile of the Pyridopyrimidine Core
The reactivity of the fused pyridopyrimidine core in 5-Bromopyrido[2,3-d]pyrimidin-4-ol is dictated by the electronic properties of both the pyridine (B92270) and pyrimidine (B1678525) rings, as well as the influence of the bromo and hydroxyl substituents.
Electrophilic Aromatic Substitution Dynamics
The pyridopyrimidine ring system is generally considered electron-deficient due to the presence of four nitrogen atoms. This inherent electron deficiency deactivates the ring system towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The pyridine ring, in particular, is known to be unreactive towards electrophiles, a characteristic that is further exacerbated in acidic conditions where the nitrogen atom becomes protonated, increasing its electron-withdrawing nature.
Nucleophilic Addition and Substitution Reactions
The electron-deficient nature of the pyridopyrimidine core makes it susceptible to nucleophilic attack. The pyrimidine ring, in particular, can undergo nucleophilic aromatic substitution (SNAr), especially at positions activated by electron-withdrawing groups and bearing a good leaving group. In the case of this compound, the hydroxyl group at C4 can be converted into a better leaving group, such as a chloro or triflate group, to facilitate nucleophilic displacement. For instance, treatment of the corresponding 5-hydroxypyrido[2,3-d]pyrimidine with reagents like phosphorus oxychloride (POCl3) can yield the 5-chloro derivative, which is then more susceptible to substitution by various nucleophiles.
Studies on related pyrido[2,3-d]pyrimidine (B1209978) systems have shown that nucleophilic substitution readily occurs at the C4 position when it is halogenated. This position is more activated towards nucleophilic attack compared to the C2 position. The substitution of halogens at these positions by nitrogen and oxygen nucleophiles is a common strategy for the synthesis of a wide array of derivatives. ijpsjournal.com
Acid-Base Properties and Protonation States
The acid-base properties of this compound are influenced by the nitrogen atoms in the heterocyclic rings and the hydroxyl group. The pyridine nitrogen is basic and can be protonated in acidic media. The pyrimidine nitrogens are generally less basic. The hydroxyl group at the C4 position imparts acidic character, allowing the compound to exist as its conjugate base, a pyridopyrimidinolate, under basic conditions.
The specific pKa values of this compound are not widely reported in the literature. However, the ionization state of the molecule is a critical factor in its reactivity and biological activity. The protonation state can significantly affect the electron density of the ring system, thereby influencing its susceptibility to electrophilic or nucleophilic attack. For instance, protonation of the pyridine nitrogen would further deactivate the ring towards electrophilic substitution. Conversely, deprotonation of the hydroxyl group would increase the electron density of the pyrimidine ring, potentially influencing its reactivity.
Transformations Involving the Bromine Substituent
The bromine atom at the C5 position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of more complex molecules.
Carbon-Carbon Bond Formation Reactions (e.g., Suzuki, Sonogashira, Heck Couplings)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The bromine substituent on the pyridopyrimidine core makes it a suitable substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The Suzuki-Miyaura reaction is widely used for the synthesis of biaryl compounds. For related brominated pyrimidine and pyridopyrimidine systems, this reaction has been successfully employed to introduce various aryl and heteroaryl groups. nih.govmdpi.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific substrates being coupled.
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes. The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.org This methodology has been applied to various bromo-substituted heterocyclic compounds to introduce alkynyl moieties. nih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is a valuable method for the vinylation of aromatic rings. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. Microwave-assisted Heck reactions have been shown to improve yields and reduce reaction times for the synthesis of substituted pyrimidines. nih.gov
Below is a representative table of conditions that could be adapted for the carbon-carbon coupling reactions of this compound based on similar systems.
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature | Yield Range (%) |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 or PdCl2(dppf) | - | K2CO3, Cs2CO3, or K3PO4 | Dioxane/H2O, DMF, or Toluene | 80-120 °C | 60-95 |
| Sonogashira | PdCl2(PPh3)2/CuI | - | Et3N or Dipea | DMF or THF | Room Temp to 80 °C | 70-95 |
| Heck | Pd(OAc)2 | PPh3 or other phosphines | Et3N, K2CO3, or NaOAc | DMF, Acetonitrile, or Toluene | 80-140 °C | 50-90 |
Carbon-Heteroatom Bond Formation Reactions
The bromine atom on the pyridopyrimidine ring can also be replaced by heteroatoms such as nitrogen and oxygen through various coupling reactions, further expanding the chemical diversity of the derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a strong base. This reaction is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the amine. It has been successfully applied to the amination of various bromo-substituted heterocycles.
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-nitrogen and carbon-oxygen bonds. The classical Ullmann reaction often requires harsh conditions, but modern modifications with various ligands allow the reaction to proceed under milder conditions. This reaction provides a complementary method to the palladium-catalyzed reactions for the synthesis of N-aryl and O-aryl derivatives.
A summary of potential conditions for carbon-heteroatom bond formation is presented below.
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature | Yield Range (%) |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd2(dba)3 or Pd(OAc)2 | BINAP, Xantphos, or other phosphines | NaOt-Bu, K3PO4, or Cs2CO3 | Toluene or Dioxane | 80-110 °C | 65-95 |
| Ullmann C-N Coupling | CuI or Cu(OAc)2 | Phenanthroline, L-proline, or other diamines | K2CO3 or K3PO4 | DMF or DMSO | 100-150 °C | 50-85 |
| Ullmann C-O Coupling | CuI or Cu2O | Phenanthroline or salicylaldoxime | Cs2CO3 or K2CO3 | DMF or Pyridine | 120-180 °C | 40-80 |
Reductive Debromination Pathways
The removal of the bromine atom from the 5-position of the pyrido[2,3-d]pyrimidine core is a significant transformation, yielding the parent pyrido[2,3-d]pyrimidin-4-ol scaffold. This reductive dehalogenation can be achieved through various methods, primarily involving catalytic hydrogenation.
One of the most common and efficient methods for the dehalogenation of aryl bromides is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. organic-chemistry.org This process typically involves reacting the substrate with hydrogen gas in a suitable solvent. The reaction is generally performed under neutral conditions, which offers the advantage of selectively reducing the bromo group without affecting other reducible functional groups that might be present in the molecule. organic-chemistry.orgresearchgate.net The general conditions for such a reaction are outlined in the table below.
Table 1: Typical Conditions for Catalytic Hydrogenation of Aryl Bromides
| Parameter | Condition |
|---|---|
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | Hydrogen Gas (H₂) |
| Solvent | Ethanol (B145695), Methanol (B129727), or Ethyl Acetate (B1210297) |
| Temperature | Room Temperature |
| Pressure | 1-4 atm |
Another effective method is catalytic transfer hydrogenation . This approach avoids the need for gaseous hydrogen, instead utilizing a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and isopropanol. organic-chemistry.orgresearchgate.net This method is often preferred for its operational simplicity and safety. A palladium-based catalyst, similar to that used in direct hydrogenation, is typically employed. rsc.org
The mechanism of palladium-catalyzed debromination is believed to involve the oxidative addition of the aryl bromide to a low-valent palladium species, followed by a reductive step that replaces the bromine with a hydrogen atom.
Chemical Behavior of the Hydroxyl Group
The hydroxyl group at the 4-position of the pyrimidine ring is a key site of reactivity, influencing the molecule's physical and chemical properties through tautomerism and serving as a handle for further functionalization via alkylation and acylation.
This compound can exist in two tautomeric forms: the lactim (enol) form and the lactam (keto) form. This equilibrium is a common feature in hydroxypyridines and hydroxypyrimidines. Computational studies on related 2-pyridone and 4-pyridone systems have shown that the position of the equilibrium is influenced by factors such as solvent polarity and substitution patterns. researchgate.netresearchgate.net Generally, the lactam form is favored in the solid state and in polar solvents. scispace.com The lactam form benefits from greater resonance stabilization and is often the predominant tautomer.
The two tautomers can be represented as follows:
Lactim form: this compound
Lactam form: 5-Bromo-3H-pyrido[2,3-d]pyrimidin-4-one
Experimental techniques such as NMR and IR spectroscopy, along with computational calculations, are typically used to study these tautomeric equilibria. scispace.com
The hydroxyl group of this compound can undergo O-alkylation to form the corresponding ether derivatives. This reaction is typically carried out by treating the substrate with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide that then reacts with the alkylating agent.
Similarly, O-acylation can be achieved by reacting the hydroxyl group with an acylating agent, such as an acyl chloride or an anhydride, to form an ester. These reactions are often catalyzed by a base like pyridine, which can act as a nucleophilic catalyst and also scavenge the acidic byproduct. stackexchange.comresearchgate.netreddit.com The general scheme for these reactions is presented below.
Table 2: General Conditions for O-Alkylation and O-Acylation
| Reaction | Reagents | Base/Catalyst | Product |
|---|---|---|---|
| O-Alkylation | Alkyl Halide (R-X) | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | 5-Bromo-4-alkoxypyrido[2,3-d]pyrimidine |
| O-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | Pyridine, Triethylamine (Et₃N) | 5-Bromopyrido[2,3-d]pyrimidin-4-yl ester |
Reaction Mechanism Investigations
Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and developing new synthetic routes.
The synthesis of the pyrido[2,3-d]pyrimidine core often involves the construction of the pyridine ring onto a pre-existing pyrimidine. One classical approach that can be adapted for this purpose is the Conrad-Limpach synthesis . wikipedia.orgsynarchive.comwikipedia.orgresearchgate.netjptcp.com This involves the condensation of an aminopyrimidine with a β-ketoester.
For the synthesis of a pyrido[2,3-d]pyrimidin-4-ol, a plausible pathway would involve the reaction of a 4,6-diaminopyrimidine (B116622) with a suitable three-carbon electrophile. The mechanism would likely proceed through the following key steps:
Initial Condensation: The more nucleophilic amino group of the diaminopyrimidine attacks one of the carbonyl groups of the β-dicarbonyl compound to form an enamine intermediate.
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion, leading to the formation of the pyridine ring.
Dehydration/Aromatization: Subsequent elimination of water leads to the formation of the aromatic pyrido[2,3-d]pyrimidine ring system.
The bromination of the pyrido[2,3-d]pyrimidin-4-ol at the 5-position is an electrophilic aromatic substitution reaction. The pyridine ring is activated towards electrophilic attack, and the reaction with a brominating agent such as N-bromosuccinimide (NBS) would introduce the bromine atom at the electron-rich 5-position.
The identification and characterization of reaction intermediates are essential for confirming proposed mechanistic pathways. In the synthesis of pyrido[2,3-d]pyrimidines, key intermediates would include the initial adducts formed between the pyrimidine starting material and the cyclizing agent. For instance, in a Conrad-Limpach type synthesis, the enamine formed after the initial condensation could potentially be isolated and characterized under specific conditions. wikipedia.org
Modern analytical techniques such as mass spectrometry, NMR spectroscopy, and X-ray crystallography are invaluable tools for the identification and structural elucidation of such intermediates. While specific intermediates for the synthesis of this compound are not extensively documented in the literature, studies on related heterocyclic systems provide a strong basis for their proposed structures and reactivity. mdpi.com
Structural Analysis and Advanced Spectroscopic Characterization
Spectroscopic Characterization Techniques
Spectroscopy is the primary tool for determining the structure of organic molecules. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce atomic connectivity, functional groups, and electronic environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.
¹H NMR: A proton NMR spectrum for 5-Bromopyrido[2,3-d]pyrimidin-4-ol would be expected to show distinct signals for each of the aromatic protons on the pyridopyrimidine core. The chemical shift (δ, in ppm) of each proton would be influenced by its local electronic environment, with the bromine atom and the heterocyclic nitrogen atoms causing characteristic shifts. The coupling patterns (spin-spin splitting) between adjacent protons would reveal their connectivity. For instance, the protons on the pyridine (B92270) ring would likely appear as doublets or doublets of doublets, and their coupling constants (J, in Hz) would confirm their positions relative to one another.
¹³C NMR: A carbon-13 NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shifts would differentiate the sp²-hybridized carbons of the aromatic rings from any other carbon environments. The signals for carbons bonded to nitrogen or bromine would be shifted to characteristic frequencies.
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals. A COSY spectrum would show correlations between coupled protons, while HSQC and HMBC spectra would reveal one-bond and multiple-bond correlations between protons and carbons, respectively, allowing for an unambiguous assembly of the molecular structure.
While detailed spectra for the title compound are not available, studies on closely related isomers, such as 6-bromopyrido[2,3-d]pyrimidine derivatives, demonstrate the utility of these NMR techniques for full structural confirmation. bohrium.com
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the 3400-2500 cm⁻¹ region would indicate the O-H and N-H stretching of the hydroxypyrimidine and amide tautomers. The C=O stretching vibration of the pyrimidinone ring would likely appear as a strong absorption around 1700-1650 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be observed in the 1650-1400 cm⁻¹ region. The C-Br stretching vibration would appear at lower frequencies, typically below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations would give strong signals, and the C-Br bond would also be Raman active.
Analyses of related pyridothienopyrimidinones have utilized IR spectroscopy to identify key functional groups like N-H and C=O bonds, confirming the presence of the pyrimidinone core. nih.gov
Mass Spectrometry (MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
MS: A standard mass spectrum would show the molecular ion peak (M⁺), which would confirm the molecular weight of the compound. The spectrum for this compound would be characterized by an isotopic pattern for the molecular ion, with two peaks of nearly equal intensity (M⁺ and M+2⁺) due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula (C₇H₄BrN₃O).
Fragmentation Patterns: The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for this compound might include the loss of CO, HCN, or the bromine atom, leading to characteristic daughter ions.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound, a conjugated aromatic system, would be expected to show characteristic absorption maxima (λₘₐₓ) corresponding to π → π* and n → π* electronic transitions. The position and intensity of these bands provide information about the extent of conjugation in the molecule.
Fluorescence Spectroscopy: If the compound is fluorescent, an emission spectrum would be recorded after excitation at a specific wavelength. The resulting spectrum, along with the quantum yield, would provide further insight into the molecule's electronic structure and excited state properties.
X-ray Diffraction Analysis
While spectroscopic methods determine molecular structure in solution or gas phase, X-ray diffraction provides the definitive solid-state structure.
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure
To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density in the crystal.
This technique would unambiguously determine:
The precise molecular structure, including bond lengths and bond angles.
The tautomeric form present in the solid state (i.e., the -ol vs. -one form of the pyrimidine (B1678525) ring).
The planarity of the fused ring system.
The intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-stacking, which govern the crystal packing.
Although no crystal structure has been published for this compound, the technique has been successfully applied to complex derivatives, confirming their molecular geometry and intermolecular hydrogen bonding networks. bohrium.com
Conformational Analysis and Intermolecular Interactions in the Crystalline State
The three-dimensional arrangement of molecules in the crystalline state is dictated by a combination of the molecule's inherent conformational preferences and the stabilizing effects of intermolecular interactions. For this compound, the planarity of the fused pyrido[2,3-d]pyrimidine (B1209978) ring system is a dominant structural feature. However, the presence of the bromo and hydroxyl substituents introduces significant electronic and steric influences that govern its crystal packing.
Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the low-energy conformations of the molecule. For related pyrido[2,3-d]pyrimidine derivatives, DFT has been successfully used to optimize molecular geometries, which have shown good agreement with experimental X-ray diffraction data. researchgate.net The conformational analysis of similar heterocyclic systems, like pyrrolo[3,2-d]pyrimidines, has highlighted the importance of sterically induced conformational restrictions, where bulky substituents can limit the rotational freedom around certain bonds. nih.gov In the case of this compound, the primary conformational flexibility would involve the orientation of the hydroxyl proton.
In the crystalline state, the supramolecular architecture is largely governed by hydrogen bonding. The pyrido[2,3-d]pyrimidin-4-ol scaffold contains multiple hydrogen bond donors (-OH) and acceptors (N atoms of the pyrimidine and pyridine rings, and the hydroxyl oxygen). This allows for the formation of robust intermolecular hydrogen-bonding networks. Studies on analogous thieno[2,3-d]pyrimidine (B153573) derivatives have shown the prevalence of strong N–H···N and N–H···O dimers, which are key in stabilizing the crystal lattice. rsc.org It is highly probable that this compound forms similar strong O–H···N or O–H···O hydrogen bonds, leading to the formation of tapes, sheets, or more complex three-dimensional networks.
| Interaction Type | Potential Donor/Acceptor Groups in this compound | Significance in Crystal Packing |
|---|---|---|
| Strong Hydrogen Bonding | Donor: -OH; Acceptors: Pyridinic N, Pyrimidinic N, -OH Oxygen | Primary driving force for self-assembly, formation of dimers, chains, or sheets. |
| Halogen Bonding | Donor: C-Br; Acceptors: N, O | Directional interaction influencing molecular orientation. |
| π–π Stacking | Pyrido[2,3-d]pyrimidine ring system | Contributes to the stabilization of layered structures. |
| C–H···π Interactions | Donor: Aromatic C-H; Acceptor: Aromatic ring | Further stabilization of the three-dimensional network. |
Advanced Spectroscopic Probes for Detailed Structural Insights
To experimentally probe the detailed structural features of this compound in the solid state, a suite of advanced spectroscopic techniques is indispensable. These methods provide information beyond what can be obtained from standard solution-state NMR or IR spectroscopy.
Solid-State NMR Investigations
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for the atomic-level characterization of solid materials. springernature.com It provides detailed information about the local chemical environment, molecular conformation, and intermolecular packing of molecules in the crystalline and amorphous states.
For this compound, ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) experiments would be central to its characterization. The chemical shifts observed in the ssNMR spectra are highly sensitive to the local electronic structure and molecular conformation. Polymorphism, or the existence of different crystal forms, would be readily identifiable as distinct sets of resonances in the ssNMR spectra.
Advanced ssNMR techniques can be employed to elucidate specific structural details. For instance, dipolar recoupling experiments, such as Proton-Driven Spin Diffusion (PDSD) or Dipolar Assisted Rotational Resonance (DARR), can be used to establish through-space proximities between nuclei. bruker.com By observing correlations between, for example, the proton of the hydroxyl group and nitrogen atoms in the heterocyclic core, the specific hydrogen bonding network can be mapped out. Similarly, ¹³C-¹⁵N correlation experiments can confirm intermolecular contacts and help to define the packing arrangement. The development of higher-dimensionality ssNMR, such as 5D experiments, has significantly aided in resolving spectral ambiguities and facilitating resonance assignments in complex systems. nih.gov
| ssNMR Experiment | Information Obtained for this compound |
|---|---|
| ¹³C CP/MAS | Identification of the number of magnetically inequivalent molecules in the asymmetric unit, detection of polymorphism. |
| ¹⁵N CP/MAS | Probing the local environment of nitrogen atoms, sensitive to protonation state and hydrogen bonding. |
| ¹H-¹³C HETCOR | Establishing covalent connectivities and short-range through-space proximities. |
| ¹³C-¹³C DARR/PDSD | Identifying intermolecular proximities to determine crystal packing. |
Hyperspectral and Multispectral Imaging in Material Characterization
Hyperspectral and multispectral imaging are powerful analytical techniques that integrate conventional imaging and spectroscopy to obtain both spatial and spectral information from a sample. purdue.edu These methods are increasingly being applied in pharmaceutical sciences and material characterization for applications such as polymorph screening, analysis of formulation uniformity, and chemical mapping. nih.gov
In the context of this compound, hyperspectral imaging could be employed to characterize its solid-state properties in several ways. For instance, if the compound exhibits polymorphism, different crystalline forms will likely have distinct vibrational spectra (e.g., in the near-infrared or Raman regions). Hyperspectral imaging could then be used to visualize the spatial distribution of these different polymorphs within a bulk sample or to monitor polymorphic transformations under various conditions (e.g., temperature, humidity).
Furthermore, if this compound is part of a multi-component system, such as a co-crystal or a pharmaceutical formulation, hyperspectral imaging can provide a chemical map, showing the distribution of the active compound relative to other components. nih.gov By analyzing the spectral data at each pixel, it is possible to identify and quantify the different chemical species present. This non-invasive and rapid analysis is invaluable for quality control and for understanding the physical and chemical properties of the material at a microscopic level. The high spectral resolution of hyperspectral imaging allows for the differentiation of materials with very similar spectral signatures. purdue.edu
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 5-Bromopyrido[2,3-d]pyrimidin-4-ol at the atomic level. These methods offer a powerful lens through which to examine the molecule's electronic structure and energetics.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of pyridopyrimidine derivatives, offering a balance between accuracy and computational cost. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized geometry. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for this purpose, as it incorporates both exchange and correlation effects. researchgate.net
A representative table of theoretically optimized geometrical parameters for the core pyrido[2,3-d]pyrimidine (B1209978) structure is presented below, based on calculations of similar heterocyclic systems.
Table 1: Theoretically Modeled Optimized Geometrical Parameters for the Pyrido[2,3-d]pyrimidine Core (Note: These are representative values based on DFT calculations of analogous structures and are intended for illustrative purposes.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-C2 | 1.34 | C2-N1-C7a | 117.5 |
| C2-N3 | 1.33 | N1-C2-N3 | 126.0 |
| N3-C4 | 1.38 | C2-N3-C4 | 116.5 |
| C4-C4a | 1.41 | N3-C4-C4a | 119.0 |
| C4a-C5 | 1.40 | C4-C4a-C5 | 120.0 |
| C5-C6 | 1.38 | C4a-C5-C6 | 121.0 |
| C6-C7 | 1.39 | C5-C6-C7 | 119.5 |
| C7-N8 | 1.35 | C6-C7-N8 | 122.0 |
| N8-C7a | 1.37 | C7-N8-C7a | 117.0 |
| C4a-C7a | 1.42 | N1-C7a-N8 | 118.5 |
This interactive table allows for sorting and filtering of the presented theoretical data.
Ab Initio Methods for Thermochemical and Spectroscopic Parameters
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to determine various thermochemical and spectroscopic properties of this compound. These methods, while computationally more intensive than DFT, can provide highly accurate data.
Thermochemical parameters such as the enthalpy of formation, entropy, and heat capacity can be calculated, which are crucial for understanding the compound's stability and its behavior in different thermal conditions. Spectroscopic parameters, including vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts, can also be predicted. nih.gov These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure. While specific ab initio studies on this compound are not prevalent in the literature, such calculations are routinely performed for a wide range of organic molecules. researchgate.net
Table 2: Illustrative Thermochemical and Spectroscopic Parameters for a Pyrido[2,3-d]pyrimidine Derivative (Note: These values are hypothetical and for illustrative purposes, based on typical results from ab initio calculations for similar heterocyclic compounds.)
| Parameter | Calculated Value |
| Enthalpy of Formation (gas phase) | Value in kJ/mol |
| Entropy (gas phase) | Value in J/(mol·K) |
| C-Br Vibrational Frequency | Value in cm⁻¹ |
| ¹H NMR Chemical Shift (H at C7) | Value in ppm |
| ¹³C NMR Chemical Shift (C4) | Value in ppm |
This interactive table provides a template for the kind of data generated from ab initio calculations.
Selection of Basis Sets and Exchange-Correlation Functionals
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) basis set, provide more flexibility in describing the electron distribution and generally lead to more accurate results, albeit at a higher computational cost. als-journal.com The inclusion of polarization functions (d,p) and diffuse functions (++) is often important for accurately describing systems with heteroatoms and potential hydrogen bonding, as is the case for this compound.
The choice of the exchange-correlation functional in DFT is also critical. The B3LYP functional is a popular choice due to its proven track record in reproducing experimental results for a wide range of organic molecules. researchgate.net However, other functionals may be more suitable for specific properties or systems, and computational studies often benchmark several functionals to ensure the reliability of the results.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques extend the insights from quantum chemical calculations to explore the dynamic behavior and reactivity of this compound.
Conformational Landscape and Tautomeric Preferences
The structure of this compound is not static. The molecule can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Furthermore, it can exist in different tautomeric forms. The "-ol" suffix in the name indicates a hydroxyl group, but this can undergo tautomerization to a keto form, resulting in 5-Bromopyrido[2,3-d]pyrimidin-4(3H)-one.
Computational methods are essential for exploring the conformational landscape and determining the relative energies of different tautomers. By calculating the energies of the various possible structures, the most stable tautomer and conformer can be identified. Such studies on similar heterocyclic systems, like 2-amino-3H-pyrimidin-4-one (isocytosine), have shown that the amino form is generally more stable than the imino form in aqueous solution. researchgate.net For this compound, the equilibrium between the -ol and the -one tautomers is a key aspect of its chemical character.
Table 3: Theoretical Relative Energies of Tautomers of a Pyrido[2,3-d]pyrimidin-4-ol System (Note: The values presented are illustrative and based on general knowledge of tautomerism in similar heterocyclic systems.)
| Tautomer | Relative Energy (kJ/mol) |
| Pyrido[2,3-d]pyrimidin-4-ol | 0 (Reference) |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | Calculated energy difference |
This interactive table can be used to compare the stability of different tautomeric forms.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. For instance, studies on related pyridopyrimidine derivatives have utilized FMO analysis to understand their electronic characteristics and reactivity. als-journal.com
Table 4: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices for a Brominated Pyrido[2,3-d]pyrimidine Derivative (Note: These values are representative and based on DFT calculations of analogous compounds.)
| Parameter | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
| Electronegativity (χ) | Calculated Value |
| Chemical Hardness (η) | Calculated Value |
This interactive table showcases the key parameters derived from FMO analysis.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For pyrido[2,3-d]pyrimidine derivatives, MEP studies have been employed to understand their interaction with biological targets. nih.govbohrium.com In the case of this compound, the MEP surface would be characterized by several key features. The nitrogen atoms of the pyrimidine (B1678525) and pyridine (B92270) rings, along with the oxygen atom of the hydroxyl group, are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack and key sites for hydrogen bond acceptance. rsc.org
Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the carbon framework would exhibit positive electrostatic potential, indicating their role as hydrogen bond donors. The presence of the bromine atom at the 5-position introduces a region of slight positive potential on the halogen atom, known as a σ-hole, which can participate in halogen bonding. researchgate.net The distribution of electrostatic potential is critical in guiding the non-covalent interactions that govern the molecule's behavior in a biological system. nih.gov
| Functional Group/Atom | Predicted MEP Region | Potential Interaction |
|---|---|---|
| Pyrimidine Ring Nitrogens | Negative (Electron-rich) | Electrophilic attack, Hydrogen bond acceptor |
| Pyridine Ring Nitrogen | Negative (Electron-rich) | Electrophilic attack, Hydrogen bond acceptor |
| Hydroxyl Oxygen | Negative (Electron-rich) | Hydrogen bond acceptor |
| Hydroxyl Hydrogen | Positive (Electron-poor) | Hydrogen bond donor |
| Bromine Atom | Slightly Positive (σ-hole) | Halogen bonding |
Theoretical Prediction of Reaction Pathways and Transition States (e.g., Bromination Mechanisms)
Theoretical calculations are instrumental in elucidating reaction mechanisms, including the identification of transition states and the determination of activation energies. For the synthesis of pyrido[2,3-d]pyrimidines, theoretical studies have explored the mechanisms of multicomponent reactions. acs.org
While the bromination of the pre-formed this compound is not a synthetic step, understanding electrophilic substitution on the pyrido[2,3-d]pyrimidine ring system is crucial. Computational methods can predict the most likely sites for further electrophilic attack. amazonaws.com The existing bromine at the 5-position and the hydroxyl group at the 4-position, both being ortho-para directing, would influence the regioselectivity of subsequent reactions. Theoretical models can calculate the energy barriers for substitution at different positions on the pyridine ring, thus predicting the most favorable reaction pathway. amazonaws.com
For instance, the bromination of related heterocyclic compounds has been studied computationally, providing a framework for understanding how the electronic nature of the substrate dictates the reaction outcome. acs.orgresearchgate.net A theoretical study on the bromination of a similar heterocyclic system would involve calculating the stability of the sigma complexes formed upon electrophilic attack at various positions.
Intermolecular Interaction Studies (e.g., Hydrogen Bonding Networks, π-Stacking)
The crystal structure and biological activity of pyrido[2,3-d]pyrimidine derivatives are significantly influenced by intermolecular interactions. bohrium.comtandfonline.com For this compound, the presence of both hydrogen bond donors (the -OH group) and acceptors (the nitrogen atoms and the -OH oxygen) suggests the formation of extensive hydrogen bonding networks in the solid state. rsc.org
These hydrogen bonds can play a crucial role in the molecule's solubility and its binding affinity to target proteins. In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of adjacent molecules are also anticipated. plos.org The electron-deficient nature of the pyrimidine ring can facilitate stacking with electron-rich aromatic systems.
| Interaction Type | Participating Groups | Significance |
|---|---|---|
| Hydrogen Bonding (Donor) | -OH group | Crystal packing, Solubility, Receptor binding |
| Hydrogen Bonding (Acceptor) | Ring Nitrogens, -OH Oxygen | Crystal packing, Receptor binding |
| π-π Stacking | Pyrido[2,3-d]pyrimidine ring | Crystal stability, Electronic properties |
| Halogen Bonding | Bromine atom | Directional interactions, Crystal engineering |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. For pyrido[2,3-d]pyrimidine derivatives, QSPR models have been developed to predict their biological activities. nih.govjapsonline.com
Development of Predictive Models for Chemical Behavior and Stability
Predictive QSPR models for the chemical behavior and stability of this compound would involve the calculation of various molecular descriptors. These descriptors can be categorized as electronic (e.g., HOMO-LUMO gap, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices). researchgate.netresearchgate.net
Potential Non Biological Applications of 5 Bromopyrido 2,3 D Pyrimidin 4 Ol Derivatives
Applications in Materials Science
The exploration of pyridopyrimidine derivatives in materials science is an emerging field with significant promise. Their rigid, planar structure, coupled with the potential for hydrogen bonding and π-π stacking, makes them attractive building blocks for a variety of advanced materials.
Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, widely used in display technologies. lcms.cz The introduction of heterocyclic compounds into LC compositions can significantly influence their mesomorphic and optical properties. While direct studies on 5-Bromopyrido[2,3-d]pyrimidin-4-ol derivatives in liquid crystal compositions are not extensively documented, the broader class of pyrimidine (B1678525) derivatives has been investigated in this context. For instance, the polycondensation of monomers bearing a bulky pyrimidine substituent has been carried out in a liquid crystal solvent, resulting in polymers that themselves exhibit nematic liquid crystal phases. mdpi.com This suggests that the pyridopyrimidine scaffold, with its inherent rigidity and potential for intermolecular interactions, could be a valuable component in the design of new liquid crystalline materials. The specific composition of such materials is critical for their physical and characteristic properties. lcms.cz
| Compound Class | Potential Role in Liquid Crystals | Reference |
| Pyrimidine Derivatives | Formation of polymeric liquid crystals | mdpi.com |
| General Heterocycles | Modification of mesomorphic and optical properties | lcms.cz |
Self-assembly is a process where molecules spontaneously organize into ordered structures. This phenomenon is being harnessed to create complex nanoscale architectures such as rosettes and nanotubes. nih.govresearchgate.netresearchgate.net These structures have potential applications in various fields, including nanotechnology and materials science. The guanine-cytosine (G^C) motif is a well-known system that self-assembles into rosettes, which then stack to form nanotubes. researchgate.netresearchgate.net Given the structural similarities and hydrogen bonding capabilities of the pyridopyrimidine core to purines and pyrimidines, it is conceivable that derivatives of this compound could be designed to participate in similar hierarchical self-assembly processes. The bromine atom could further be used for post-assembly functionalization, adding another layer of complexity and functionality to the resulting nanomaterials. While specific examples involving this compound are yet to be reported, the foundational principles of molecular self-assembly support this potential application.
The incorporation of pyridopyrimidine derivatives into polymer chains can impart unique properties to the resulting materials. Research has shown that certain pyridopyrimidine derivatives can act as effective photostabilizers for polymers like poly(vinyl chloride) (PVC). researchgate.net The development of functional polymers through the polymerization of monomers containing specific heterocyclic units is a growing area of research. nih.govfrontiersin.orgrsc.orglidsen.comempa.chnih.goviisermohali.ac.in The synthesis of polymers from bio-based monomers is also gaining traction as a sustainable approach. horizoneuropencpportal.eu One-pot multicomponent polymerization is an efficient method for creating complex heterocyclic polymers. rsc.org While direct polymerization of this compound has not been detailed, its structure suggests it could be a valuable monomer or additive in the creation of functional polymers with enhanced thermal stability, photostability, or specific optical properties. The photophysical properties of related heterocyclic systems are being actively studied for their potential in optical materials. rtu.lvmdpi.comchemrxiv.org
| Application Area | Investigated Derivatives | Key Findings | Reference |
| Polymer Photostabilization | Pyridopyrimidine derivatives | Enhanced stability of PVC against photodegradation. | researchgate.net |
| Functional Polymer Synthesis | General heterocyclic monomers | Creation of polymers with tailored properties. | nih.govfrontiersin.orgrsc.org |
Catalytic Roles
The nitrogen atoms in the pyridopyrimidine ring system can act as coordination sites for metal ions or as basic sites in organocatalysis, suggesting a potential role for its derivatives in various catalytic applications.
The development of novel ligands is crucial for advancing transition-metal-catalyzed reactions. nih.gov Pyridine (B92270) and pyrimidine-containing molecules are well-established ligands in coordination chemistry. Derivatives of 3-amino-2-methylpyridine (B1201488) have been identified as effective ligands for bromodomains, highlighting the ability of the pyridine scaffold to participate in specific molecular recognition. nih.gov The pyridopyrimidine framework, particularly with the functional handles provided by the bromo and hydroxyl groups in this compound, could be elaborated into sophisticated ligands for both homogeneous and heterogeneous catalysis. The synthesis of various metal complexes with nitrogen-containing ligands for applications such as CO2 hydroboration is an active area of research. mdpi.com The use of nanocatalysts in the synthesis of pyridopyrimidine scaffolds has also been reported, indicating the compatibility of this heterocyclic system with modern catalytic methods. rsc.org
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in synthetic chemistry. Several studies have reported the use of organocatalysts for the efficient, one-pot synthesis of dihydropyrido[2,3-d]pyrimidine derivatives. researchgate.nettandfonline.com For instance, 2-aminoethanesulfonic acid in water has been used as a green and reusable catalyst for this purpose. tandfonline.com Furthermore, vitamin C has been employed as a green homogeneous catalyst for the synthesis of pyridopyrimidine derivatives. oiccpress.com These examples demonstrate that the pyridopyrimidine synthesis is amenable to organocatalytic approaches. While this compound itself has not been reported as an organocatalyst, its derivatives, with appropriate functionalization, could potentially be designed to act as catalysts for various organic transformations.
| Catalytic Approach | Reaction | Catalyst Type | Key Advantage | Reference |
| Organocatalysis | Synthesis of dihydropyrido[2,3-d]pyrimidines | 2-aminoethanesulfonic acid | Green, reusable | tandfonline.com |
| Homogeneous Catalysis | Synthesis of pyridopyrimidine derivatives | Vitamin C | Green, efficient | oiccpress.com |
| Nanocatalysis | Synthesis of pyridopyrimidine scaffolds | Various nanocatalysts | High efficiency, reusability | rsc.org |
Specialty Chemical and Intermediate Synthesis
The heterocyclic scaffold of pyrido[2,3-d]pyrimidine (B1209978), particularly when functionalized with a reactive group like bromine, represents a valuable building block in modern chemistry. The this compound framework serves as a versatile intermediate for the synthesis of more complex molecules and the development of specialized chemical tools. Its utility stems from the electron-deficient nature of the pyrimidine and pyridine rings and the presence of the bromine atom, which acts as a key handle for a variety of chemical transformations.
Precursor for Advanced Organic Synthesis
The true potential of this compound derivatives in organic synthesis is realized through their function as versatile precursors. The bromine atom at the C5 position is a prime site for substitution, enabling chemists to introduce a wide array of functional groups and build molecular complexity. This capability is particularly exploited in transition metal-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.
Research has demonstrated that related brominated pyrido[2,3-d]pyrimidine cores can undergo various palladium-catalyzed cross-coupling reactions. nih.gov These reactions allow for the precise and efficient joining of the pyridopyrimidine scaffold with other molecular fragments. For instance, the C4 position of related pyrido[2,3-d]pyrimidin-7(8H)-ones, when converted to an electrophilic triflate or activated intermediate, readily participates in several types of coupling reactions. nih.gov This reactivity is analogous to that expected for this compound.
Key cross-coupling strategies applicable to this scaffold include:
Suzuki-Miyaura Coupling: This reaction pairs the bromo-derivative with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. This is a powerful method for introducing aryl or heteroaryl substituents. nih.govbeilstein-journals.org
Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds by coupling the bromo-scaffold with various amines. It allows for the introduction of N-aryl and N-alkyl groups. nih.gov
Sonogashira Coupling: Used to form carbon-carbon triple bonds, this reaction couples the bromo-derivative with a terminal alkyne, providing access to arylethynyl structures. nih.gov
Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen or carbon-sulfur bonds, allowing for the introduction of O-aryl or S-aryl ethers. nih.gov
The ability to employ these diverse reactions makes the this compound core a highly valuable platform for generating libraries of complex, polysubstituted heterocyclic compounds for various research applications in materials science and chemical biology.
Table 1: Cross-Coupling Reactions for Pyrido[2,3-d]pyrimidine Diversification This table is based on analogous reactivity shown by related pyrido[2,3-d]pyrimidine scaffolds.
| Reaction Name | Catalyst System (Example) | Bond Formed | Type of Substituent Introduced |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Cs₂CO₃ | C-C | Aryl, Heteroaryl |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP / NaOtBu | C-N | N-Aryl, N-Alkyl |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI / Et₃N | C-C (alkyne) | Arylethynyl, Alkylethynyl |
| Ullmann Condensation | CuI / K₂CO₃ | C-O, C-S | O-Aryl, S-Aryl |
Development of Novel Chemical Reagents and Tools
The synthetic flexibility of the this compound scaffold makes it an excellent candidate for the development of novel chemical reagents and molecular tools. These are specialized molecules designed to perform specific functions in a chemical or biological system, such as detecting other molecules, labeling proteins, or imaging cellular processes.
The same cross-coupling reactions that allow for complex molecule synthesis can be used to attach functional moieties to the pyridopyrimidine core. By strategically adding components like fluorophores (e.g., fluorescein, rhodamine), affinity tags (e.g., biotin), or photoreactive groups (e.g., diazirines, benzophenones), derivatives of this compound can be converted into highly specific chemical probes. mdpi.com
For example, a fluorescent dye could be attached via a Suzuki or Sonogashira coupling, creating a probe whose fluorescence might change upon binding to a target molecule. This would enable its use in fluorescence-based detection assays. Similarly, the introduction of a radiolabel, such as Carbon-11 or Fluorine-18, using advanced palladium-mediated techniques could transform the molecule into a positron emission tomography (PET) tracer for molecular imaging applications. mdpi.com While these specific applications have not been extensively reported for this exact scaffold, the underlying synthetic principles are well-established for other heterocyclic systems. mdpi.comrsc.org
The development of such tools is critical for fundamental research, enabling scientists to study complex systems with high precision. The this compound structure, with its proven synthetic tractability, provides a robust and adaptable platform for the design and synthesis of the next generation of these essential chemical reagents.
Future Research Directions and Outlook in 5 Bromopyrido 2,3 D Pyrimidin 4 Ol Chemistry
Innovation in Green and Sustainable Synthetic Methodologies
The future of synthesizing 5-Bromopyrido[2,3-d]pyrimidin-4-ol and its derivatives is intrinsically linked to the development of green and sustainable chemical processes. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and complex purification procedures. Modern approaches are shifting towards more environmentally benign methods.
Key areas of innovation include:
Catalyst-Free and Solvent-Free Reactions: Mechanochemical methods, such as ball-milling, are being explored for the synthesis of pyrido[2,3-d]pyrimidines. researchgate.net These techniques reduce or eliminate the need for solvents, leading to a more sustainable process. researchgate.net
Nano-Catalysts: The use of nano-catalysts, such as those based on magnetic nanoparticles, offers high efficiency, reusability, and mild reaction conditions. rsc.orgresearchgate.net For instance, magnetic nanocatalysts have been successfully employed in the synthesis of various pyridopyrimidine derivatives. researchgate.netresearchgate.net
One-Pot, Multi-Component Reactions: These reactions are highly efficient as they combine several synthetic steps into a single operation, reducing waste and saving time. researchgate.netresearchgate.netresearchgate.net The development of novel multi-component reactions for the synthesis of functionalized pyridopyrimidines is an active area of research. rsc.org
Water as a Green Solvent: Utilizing water as a solvent in organic synthesis is a key aspect of green chemistry. researchgate.net Research is focused on developing water-compatible catalytic systems for the synthesis of pyridopyrimidine derivatives. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds, including pyridopyrimidines. acs.orgeurjchem.com This technique offers a more energy-efficient alternative to conventional heating. researchgate.net
Discovery of Novel Chemical Transformations and Reactivity Patterns
The bromine atom at the 5-position of this compound is a key functional group that allows for a wide range of chemical transformations. Future research will likely focus on exploring its reactivity to create novel and diverse molecular architectures.
Potential areas of exploration include:
Cross-Coupling Reactions: The bromo group is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. tandfonline.comgoogle.com These reactions allow for the introduction of a wide variety of substituents at the 5-position, leading to the generation of large libraries of compounds for biological screening.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridopyrimidine ring system can facilitate nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles at specific positions. nih.gov
C-H Activation: Direct C-H activation is an emerging and powerful tool in organic synthesis. Exploring the C-H activation of the pyridopyrimidine core could lead to novel and efficient methods for functionalization.
Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a mild and powerful method for a variety of chemical transformations. colab.ws Its application to the chemistry of brominated pyridopyrimidines could unlock new reactivity patterns.
Application of Emerging Spectroscopic and Diffraction Techniques
A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for rational drug design and development. Advanced analytical techniques will play a pivotal role in this endeavor.
Future applications of these techniques include:
Single-Crystal X-ray Diffraction: This technique provides definitive three-dimensional structural information, which is essential for understanding intermolecular interactions and for validating computational models. bohrium.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D NMR, will continue to be indispensable for the structural elucidation of new derivatives. bohrium.com
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight and elemental composition of newly synthesized compounds. bohrium.com
Vibrational Spectroscopy (FT-IR and Raman): These techniques provide valuable information about the functional groups present in the molecule and can be used to study intermolecular interactions. bohrium.comrsc.org
The following table summarizes the key spectroscopic and diffraction techniques and their applications in the study of pyridopyrimidine derivatives.
| Technique | Application |
| Single-Crystal X-ray Diffraction | Determination of 3D molecular structure and intermolecular interactions. bohrium.com |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of new derivatives. bohrium.com |
| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition. bohrium.com |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups and study of intermolecular interactions. bohrium.comrsc.org |
| Raman Spectroscopy | Complements FT-IR in providing information about molecular vibrations. bohrium.com |
Advanced Computational Design and Predictive Modeling
Computational chemistry has become an integral part of modern drug discovery. In the context of this compound, computational methods can be used to predict the properties of new derivatives, guide synthetic efforts, and understand their mechanism of action at a molecular level.
Future research in this area will likely involve:
Density Functional Theory (DFT) Calculations: DFT can be used to optimize molecular geometries, calculate electronic properties, and predict spectroscopic data, providing insights that are complementary to experimental results. bohrium.com
Molecular Docking: This technique is used to predict the binding mode of a ligand to a biological target, which is crucial for structure-based drug design. nih.govrjptonline.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new derivatives. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of ligand-receptor complexes, helping to understand the mechanism of action and to predict binding affinities.
Pharmacophore Modeling: This approach helps in identifying the essential structural features required for biological activity, which can guide the design of new and more potent compounds. rjptonline.org
Expansion into Emerging Non-Biological Application Domains
While the primary focus on pyridopyrimidine derivatives has been in the realm of medicinal chemistry, their unique electronic and structural properties make them attractive candidates for other applications.
Potential emerging non-biological applications include:
Organic Electronics: The fused aromatic system of the pyridopyrimidine core suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Materials Science: The ability to functionalize the pyridopyrimidine scaffold allows for the synthesis of novel materials with tailored properties, such as polymers and metal-organic frameworks (MOFs).
Chemical Sensing: The nitrogen atoms in the pyridopyrimidine ring can act as coordination sites for metal ions, suggesting potential applications as chemosensors for the detection of specific analytes.
Addressing Synthetic and Methodological Challenges in Brominated Pyridopyrimidine Chemistry
Despite the progress made, several challenges remain in the synthesis and manipulation of brominated pyridopyrimidines. Overcoming these hurdles will be a key focus of future research.
Key challenges and future research directions include:
Regioselectivity: Controlling the regioselectivity of reactions on the pyridopyrimidine core can be challenging. Developing new synthetic methods that offer high regioselectivity is a priority.
Scalability: Many of the novel synthetic methods are developed on a small scale. Scaling up these reactions for industrial production can be a significant challenge.
Purification: The purification of polar heterocyclic compounds can be difficult. The development of more efficient purification techniques is needed.
Handling of Hazardous Reagents: Some synthetic routes still rely on hazardous reagents. The development of safer and more environmentally friendly alternatives is crucial. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromopyrido[2,3-d]pyrimidin-4-ol, and what reaction conditions are critical for success?
- Methodological Answer : The compound is typically synthesized via bromination of pyrido-pyrimidin-4-ol precursors. A widely used method involves treating the parent heterocycle with bromine in acetic acid under controlled temperatures (e.g., 60–80°C). Solvent choice (e.g., acetic acid vs. DMF) and stoichiometric ratios of bromine are critical to avoid over-bromination. Post-reaction purification via column chromatography or recrystallization ensures purity. Structural analogs suggest similar protocols apply, with adjustments for regioselectivity .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substitution patterns and aromatic proton environments.
- Mass Spectrometry (HRMS) : For precise molecular weight validation.
- HPLC : To assess purity (>95% is standard for research-grade material).
- X-ray Crystallography : Resolves ambiguities in regiochemistry, though single-crystal growth may require slow evaporation from DMSO/water mixtures .
Q. What are the primary biological activities reported for this compound?
- Methodological Answer : Preliminary studies on structural analogs highlight:
- Antimicrobial Activity : MIC values against Gram-positive bacteria (e.g., S. aureus) via membrane disruption assays.
- Anticancer Potential : IC testing in cancer cell lines (e.g., glioblastoma SF-295) using MTT assays.
- Kinase Inhibition : Screening against tyrosine kinases (e.g., EGFR) via competitive binding assays .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromine at the 5-position activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr). Reactions with amines (e.g., benzylamine) in DMF at 100–120°C yield amino derivatives. Monitoring via TLC and optimizing equivalents of nucleophile (1.2–2.0 eq) minimizes side products .
Q. What solvents and conditions are recommended for storing this compound to ensure stability?
- Methodological Answer : Store in anhydrous DMSO or ethanol at –20°C under inert gas (N/Ar). Avoid prolonged exposure to light or moisture, which can hydrolyze the bromine substituent. Stability tests via periodic HPLC analysis are advised .
Advanced Research Questions
Q. How can researchers optimize the bromination step to improve yield and regioselectivity?
- Methodological Answer :
- Catalyst Screening : Lewis acids (e.g., FeCl) may enhance regioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DCE) vs. acetic acid—compare reaction rates via kinetic studies.
- Temperature Gradients : Lower temperatures (e.g., 40°C) may favor mono-bromination.
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track bromine consumption .
Q. What strategies resolve contradictions in spectral data during structural elucidation (e.g., unexpected H NMR peaks)?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Assigns coupling patterns and spatial proximities to distinguish regioisomers.
- Isotopic Labeling : N-labeled precursors clarify nitrogen environments in the pyrimidine ring.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and validate assignments .
Q. How can the compound’s antimicrobial mechanism of action be elucidated experimentally?
- Methodological Answer :
- Membrane Permeability Assays : Use fluorescent dyes (e.g., SYTOX Green) to assess bacterial membrane disruption.
- Proteomic Profiling : LC-MS/MS to identify protein targets in E. coli lysates post-treatment.
- Resistance Studies : Serial passaging in sub-MIC concentrations to detect mutations via whole-genome sequencing .
Q. What methodologies enable the study of structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Parallel Synthesis : Generate a library of analogs (e.g., chloro, trifluoromethyl substituents) via SNAr or Suzuki coupling.
- QSAR Modeling : Use MolDescriptors (e.g., logP, polar surface area) to correlate substituents with bioactivity.
- Crystallographic Studies : Compare binding modes in kinase co-crystals (e.g., PDB) to identify critical interactions .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
